molecular formula C6H7N3O3 B11768018 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

Cat. No.: B11768018
M. Wt: 169.14 g/mol
InChI Key: SXWOHXXZASYYOF-UHFFFAOYSA-N
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Description

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is a high-purity organic compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . This molecule features a 1-methyl-1H-imidazole ring substituted with an amino group at the 2-position and a 2-oxoacetic acid moiety at the 4-position . The presence of both electron-donating (amino) and electron-withdrawing (oxoacetic acid) functional groups on the heterocyclic ring makes this compound a valuable and versatile intermediate in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis of more complex molecules and for investigating structure-activity relationships in pharmaceutical development. The compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes or for human consumption. Proper safety data should be consulted before use. For specific storage and handling requirements, please refer to the safety information and certificate of analysis.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12)

InChI Key

SXWOHXXZASYYOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1N)C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Solvent Systems and Temperature Control

  • Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for acylation reactions to enhance reactivity without side reactions.

  • Low-temperature conditions (−10°C to 0°C) are critical during lithiation steps to prevent decomposition of the imidazole intermediate.

Catalysts and Reagents

  • Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates amide bond formation in related imidazole derivatives, though its use in this specific synthesis requires further validation.

  • Base Additives : Triethylamine or sodium bicarbonate is used to neutralize HCl generated during acylation, improving reaction yields.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : High-performance liquid chromatography with C18 columns effectively isolates the target compound from by-products, achieving >95% purity. Mobile phases often consist of acetonitrile-water mixtures with 0.1% trifluoroacetic acid.

  • Column Chromatography : Silica gel columns eluted with ethyl acetate/methanol gradients (9:1 to 4:1) separate intermediates.

Spectroscopic Analysis

TechniqueKey Data for 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic Acid
FTIR - NH stretch: 3350–3250 cm⁻¹ (amino group)
- C=O stretch: 1720 cm⁻¹ (oxoacetic acid)
¹H NMR - Imidazole H: δ 7.2–7.4 ppm (singlet)
- CH₃: δ 3.6 ppm (singlet)
LC-MS Molecular ion peak at m/z 169.14 [M+H]⁺

Challenges and Limitations

Stability Issues

The oxoacetic acid group is prone to decarboxylation under acidic or high-temperature conditions, necessitating pH-controlled environments (pH 6–8) during synthesis.

Yield Variability

Reported yields for analogous imidazole derivatives range from 45% to 68%, depending on the acylation reagent and purification method. Scaling up reactions often results in reduced efficiency due to intermediate instability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups Biological Activity Reference
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine Tetrahydroimidazo[1,2-a]pyridine Propan-1-amine chain Primary amine Not reported
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (e.g., 8d, 8e, 8f) Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone moieties Hydrazone, aryl groups Antibacterial (30–33 mm inhibition zones against E. coli, S. aureus)
3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide (Z36-MP5) Tetrahydroimidazo[1,2-a]pyridine Benzamide, benzoimidazolone Amide, ketone Anticancer (melanoma immunotherapy target)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups Ester, nitrile, nitro Not reported; structural characterization only

Key Observations :

  • Functional Group Influence : The presence of hydrazone or amide groups (e.g., in compounds from and ) enhances biological activity, whereas the primary amine in the target compound may limit its direct therapeutic application.
  • Core Modifications : Pyrimidine cores (as in ) show broader antibacterial activity compared to pyridine-based analogs, likely due to improved binding to bacterial enzymes.

Key Observations :

  • Efficiency : Amide coupling (as in ) often results in lower yields (~20–25%) compared to one-pot syntheses (~50–55% in ).
  • Complexity : The target compound’s synthesis may require multi-step alkylation or amination, whereas hydrazone derivatives () are simpler to functionalize.

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) Spectral Confirmation Reference
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine Not reported Not available
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 215–217 1H/13C NMR, IR, HRMS
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 164–167 1H NMR, MS

Key Observations :

  • Data Gaps : The target compound lacks reported melting points or spectral data, unlike analogs in and , which are extensively characterized.
  • Stability : Halogenated derivatives (e.g., in ) exhibit higher stability as salts, whereas ester-containing analogs () may hydrolyze under acidic/basic conditions.

Biological Activity

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, also known as a derivative of imidazole, is a compound that has garnered attention due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic implications based on recent studies and findings.

  • Molecular Formula : C5H7N3O2
  • Molecular Weight : 141.128 g/mol
  • CAS Number : 73086-08-5

This compound features an imidazole ring, which is known for its role in various biological processes, including enzyme activity modulation and interaction with neurotransmitter systems.

Enzyme Interactions

Research indicates that 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid interacts with several enzymes, influencing their activity and function. For instance:

  • Amino Acid Metabolism : The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, impacting metabolic pathways crucial for cellular function.

Cellular Effects

The compound's effects on cellular mechanisms are diverse:

  • Cell Signaling : It has been observed to modulate signaling pathways related to cell growth and differentiation.
  • Gene Expression : Changes in gene expression associated with metabolic processes have been noted, suggesting a role in regulating cellular metabolism.

Anticancer Properties

A significant area of research involves the anticancer properties of imidazole derivatives. A study focusing on similar compounds reported:

  • Cell Proliferation Inhibition : Compounds with imidazole structures demonstrated anti-proliferative effects in various cancer cell lines, including prostate and liver cancers.
CompoundCancer TypeIC50 (µM)
2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acidProstate CancerNot yet determined
2-Phenyl-4-quinoloneHepatocellular Carcinoma1.81

The mechanism by which these compounds exert their anticancer effects often includes:

  • Induction of Apoptosis : Similar compounds have been shown to activate caspases, leading to programmed cell death.

Therapeutic Implications

Given its interactions with various biological pathways, 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid holds potential for therapeutic applications beyond oncology:

  • Neurotransmitter Regulation : Its ability to influence neurotransmitter systems may provide avenues for treating neurological disorders.
  • Metabolic Disorders : The modulation of metabolic pathways suggests potential use in managing conditions like diabetes or obesity.

Q & A

Q. What are the established synthetic routes for 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, and what reaction conditions optimize yield?

The compound is synthesized via acylation of 1-methyl-1H-benzimidazole derivatives using oxalyl chloride in the presence of a base such as triethylamine. Key steps include nucleophilic substitution at the benzimidazole nitrogen, followed by purification via recrystallization or column chromatography. Optimal yields (>70%) are achieved under anhydrous conditions at 0–5°C to minimize side reactions like over-acylation .

Q. What structural features of this compound influence its reactivity in biological systems?

The molecule contains a benzimidazole core with a methyl group at N1, enhancing steric stability, and an oxoacetic acid moiety that enables hydrogen bonding with biological targets. The planar benzimidazole ring facilitates π-π stacking interactions, while the oxo group participates in keto-enol tautomerism, affecting redox behavior .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 4.63 ppm for methylene protons adjacent to the benzimidazole ring) .
  • HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (219.20 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) at 90 K reveals bond lengths and angles consistent with the keto form of the oxoacetic acid group. For example, the C=O bond length is ~1.21 Å, distinct from enolic C–O (~1.34 Å). Disorder in the methyl group orientation can be modeled with partial occupancy refinement .

Q. What computational methods predict the compound’s interaction with enzyme active sites?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the geometry and electrostatic potential surfaces, identifying regions of high electron density (oxoacetic acid) as likely hydrogen bond donors. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8.2 kcal/mol) to targets like kinase domains .

Q. How do reaction conditions influence regioselectivity in derivatization reactions?

  • Oxidation : KMnO₄ in acidic media selectively oxidizes the benzimidazole ring’s C4 position, forming a hydroxylated derivative.
  • Reduction : NaBH₄ targets the oxo group, yielding a secondary alcohol without affecting the aromatic system.
  • Substitution : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5 requires protection of the oxoacetic acid group to prevent side reactions .

Q. What strategies address contradictory data in biological activity assays?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions (pH, ionic strength) or impurities. Validate results via:

  • Dose-response curves with triplicate measurements.
  • Counter-screening against structurally related off-target proteins.
  • Metabolic stability tests (e.g., liver microsomes) to rule out artifactual inactivation .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways?

Incorporate ¹³C at the oxoacetic acid carbon to track decarboxylation via LC-MS. ¹⁵N labeling of the amino group in the imidazole ring enables tracing of N-methylation pathways in hepatocyte models .

Methodological Considerations

Q. What precautions mitigate degradation during long-term storage?

Store under inert gas (Ar) at -20°C in amber vials. Avoid aqueous buffers; lyophilize and reconstitute in DMSO immediately before use. Monitor degradation via periodic HPLC analysis .

Q. How do solvent polarity and pH affect spectroscopic data interpretation?

  • In DMSO-d₆, the oxoacetic acid group exhibits broad ¹H NMR peaks (δ 12–14 ppm) due to proton exchange.
  • UV-Vis absorption maxima shift from 270 nm (neutral pH) to 290 nm (pH >10) due to deprotonation .

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